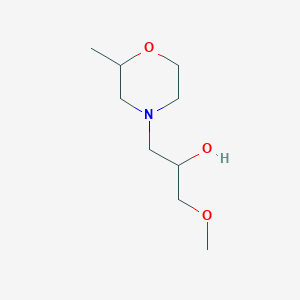

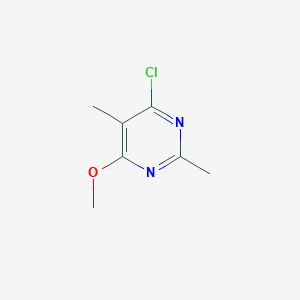

![molecular formula C11H16N6 B1426936 (1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine CAS No. 1421601-99-1](/img/structure/B1426936.png)

(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine

Vue d'ensemble

Description

The compound “(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine” is a derivative of the 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold . This scaffold has been identified as a versatile structure for the development of adenosine human receptor antagonists . The compound is part of a series of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives .

Synthesis Analysis

The synthesis of these compounds often involves aromatic nucleophilic substitution . The 1,2,4-triazolo[4,3-a]pyrazin-3-one scaffold can be derived from pyrazole by substituting a carbon at position-4 with a nitrogen atom . The compound may contain a piperazine or piperidine moiety, which has been reported to enhance the antimicrobial activity of the fused triazoles ring systems .Molecular Structure Analysis

The molecular weight of a similar compound, 1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-ol, is 219.25 . The IUPAC name for this compound is 1-[1,2,4]triazolo[4,3-a]pyrazin-8-yl-3-piperidinol .Chemical Reactions Analysis

The compound is part of a series of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives . These compounds have been synthesized with the main purpose of targeting the hA2A adenosine receptor . Several of these compounds have shown nanomolar affinity for the hA2A AR .Physical And Chemical Properties Analysis

The compound is likely to be a powder at room temperature . More specific physical and chemical properties could not be found in the available literature.Applications De Recherche Scientifique

-

Antiviral and Antimicrobial Activities

- Field : Medicinal Chemistry

- Application : A series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which are structurally similar to the compound you mentioned, were synthesized as potential antiviral and antimicrobial agents .

- Method : The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Some of the synthesized compounds were subjected to antiviral and cytotoxicity screening using plaque-reduction assay .

- Results : Most of the tested compounds exhibited cytotoxicity at concentration 160 μg/ml and compound 8b showed promising antiviral activity . In vitro antimicrobial screening against different pathogenic organisms using agar diffusion method demonstrated that compounds 4d, 6c, 7b, and 8a exhibit antibacterial and/or antifungal activities .

-

Antibacterial Activity

- Field : Microbiology

- Application : The antibacterial activities of fifteen newly synthesized triazolo[4,3-a]pyrazine derivatives were tested .

- Method : The antibacterial activities were tested using the microbroth dilution method .

- Results : The minimum inhibitory concentrations (MICs) against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli) strains were obtained .

- Synthesis of New Compounds

- Field : Organic Chemistry

- Application : A Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo .

- Method : The synthesis involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo .

- Results : The synthesis resulted in the formation of 3,5-disubstituted 1H-1,2,3-triazolo .

- Synthesis of New Compounds

- Field : Organic Chemistry

- Application : A Pfizer patent detailed the use of either isoamyl nitrite in DMF or NaNO2 in aqueous acetic acid, after first aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base, N,N-diisopropylethylamine (DIPEA), then treating diaminopyrazine with nitrite to form 3,5-disubstituted 1H-1,2,3-triazolo .

- Method : The synthesis involved aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo .

- Results : The synthesis resulted in the formation of 3,5-disubstituted 1H-1,2,3-triazolo .

Safety And Hazards

Orientations Futures

The compound is part of a series of novel 8-amino-2-aryl-1,2,4-triazolopyrazin-3-one derivatives . These compounds have shown promise as potent human adenosine A1 and A2A receptor antagonists . Future research could focus on further optimizing these compounds and investigating their potential therapeutic applications .

Propriétés

IUPAC Name |

[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c12-6-9-2-1-4-16(7-9)10-11-15-14-8-17(11)5-3-13-10/h3,5,8-9H,1-2,4,6-7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAZSAAIDOOJKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C2=NC=CN3C2=NN=C3)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine](/img/structure/B1426859.png)

![8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B1426861.png)

![[2-(4-Chloro-3-fluorophenyl)-1-methylpyrrolidin-3-yl]methanamine](/img/structure/B1426863.png)

![N-{6-azaspiro[2.5]octan-1-ylmethyl}-N-methylcyclopropanamine](/img/structure/B1426864.png)

![2-methyl-1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1H-imidazole](/img/structure/B1426872.png)

amine](/img/structure/B1426874.png)